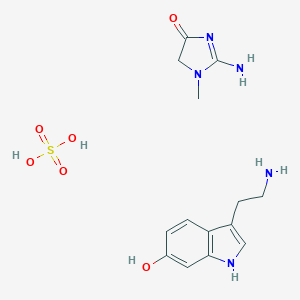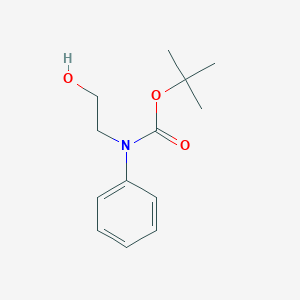
tert-Butyl (2-hydroxyethyl)phenylcarbamate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl (2-hydroxyethyl)phenylcarbamate involves the preparation from aldehydes and tert-butyl N-hydroxycarbamate in a methanol-water mixture using sodium benzenesulfinate and formic acid. These compounds behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, demonstrating their utility as building blocks in organic synthesis (Guinchard et al., 2005).
Molecular Structure Analysis
The molecular structure of related tert-butyl phenylcarbamate derivatives has been elucidated through various spectroscopic and crystallographic methods. These studies reveal the intricate hydrogen bonding and molecular orientation that underpin the compound's reactivity and physical properties (Howie et al., 2011).
Chemical Reactions and Properties
Tert-butyl (2-hydroxyethyl)phenylcarbamate undergoes enzymatic kinetic resolution via lipase-catalyzed transesterification, leading to optically pure enantiomers. This showcases the compound's chiral potential in synthesis. Furthermore, the compound can be easily transformed into corresponding aminophenylethanols, highlighting its versatility (Piovan et al., 2011).
Scientific Research Applications
Results and Outcomes
The enzymatic process exhibits excellent enantioselectivity, with an enantiomeric excess (E) value greater than 200 . The resulting ®- and (S)-enantiomers can be further transformed into corresponding ®- and (S)-1-(2-aminophenyl)ethanols .
Scientific Field: Medicinal Chemistry
Experimental Procedures
Results and Outcomes: The synthesized organoselenanes and organotelluranes exhibit significant inhibitory activity against the targeted enzymes, demonstrating their potential as therapeutic agents .
Scientific Field: Biochemistry
Experimental Procedures
Results and Outcomes: The use of these enantiomers helps in elucidating the mechanisms of enzyme action and the role of chirality in biological systems .
Scientific Field: Environmental Chemistry
Experimental Procedures
Results and Outcomes: The developed chiral selectors enable the effective separation of enantiomeric pollutants, providing a powerful tool for environmental monitoring and analysis .
Scientific Field: Agricultural Chemistry
Experimental Procedures
Results and Outcomes: The resulting chiral agrochemicals show improved selectivity and potency, leading to more sustainable agricultural practices .
Scientific Field: Materials Science
Experimental Procedures
Results and Outcomes: The chiral materials exhibit properties such as circular dichroism and optical rotation, which have applications in areas like photonics and sensor technology .
Scientific Field: Pharmacology
Experimental Procedures
Results and Outcomes: The synthesized derivatives have been evaluated for in vivo anti-inflammatory activity, showing promising results with percentage inhibition values ranging from 39.021% to 54.239%, comparable to standard drugs like indomethacin .
Scientific Field: Analytical Chemistry
Experimental Procedures
Scientific Field: Chemical Synthesis
Experimental Procedures
Results and Outcomes: The methodologies developed using this compound have led to the efficient synthesis of chiral molecules, which are important in pharmaceuticals and materials science .
Scientific Field: Environmental Science
Experimental Procedures
Results and Outcomes: Preliminary results suggest that tert-Butyl (2-hydroxyethyl)phenylcarbamate could play a role in enhancing the efficiency of bioremediation processes .
Scientific Field: Material Science
Experimental Procedures
Results and Outcomes: The resulting materials exhibit novel properties that could be exploited in various technological applications, such as smart coatings and sensors .
Scientific Field: Bioorganic Chemistry
Experimental Procedures
Results and Outcomes: These studies provide insights into the stereochemical requirements of enzymes and contribute to the design of more efficient biocatalysts .
Scientific Field: Nanotechnology
Experimental Procedures
Results and Outcomes: The chiral nanoparticles exhibit unique optical properties and enhanced interaction with biological molecules, which could be beneficial for targeted drug delivery and imaging .
Scientific Field: Polymer Chemistry
Experimental Procedures
Results and Outcomes: The resulting chiral polymers are capable of catalyzing reactions with high enantioselectivity or acting as sensors that can distinguish between enantiomers of other compounds .
Scientific Field: Supramolecular Chemistry
Experimental Procedures
Results and Outcomes: The supramolecular assemblies exhibit chiral recognition abilities and can be used to create materials that have the capacity to self-repair after damage .
Scientific Field: Quantum Chemistry
Experimental Procedures
Results and Outcomes: The studies provide insights into the quantum behavior of chiral molecules and their potential application in quantum information processing .
Scientific Field: Green Chemistry
Experimental Procedures
Results and Outcomes: The green synthetic methods developed using this compound lead to the production of valuable chiral molecules with reduced environmental impact .
Scientific Field: Computational Biology
Experimental Procedures
Results and Outcomes: The computational studies help in understanding the molecular basis of ligand binding and contribute to the rational design of new therapeutic agents .
Future Directions
The future directions of “tert-Butyl (2-hydroxyethyl)phenylcarbamate” research could involve its use as a key intermediate in the synthesis of chiral organoselenanes and organotelluranes . The chiral building blocks could be applied as advanced synthetic intermediates of organotelluranes and organoselenanes .
properties
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14(9-10-15)11-7-5-4-6-8-11/h4-8,15H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRDREFSISCMKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640996 | |
| Record name | tert-Butyl (2-hydroxyethyl)phenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-hydroxyethyl)phenylcarbamate | |
CAS RN |
121492-10-2 | |
| Record name | 1,1-Dimethylethyl N-(2-hydroxyethyl)-N-phenylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121492-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (2-hydroxyethyl)phenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

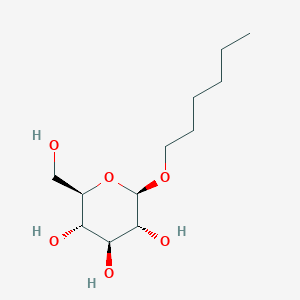
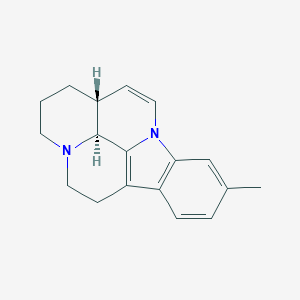
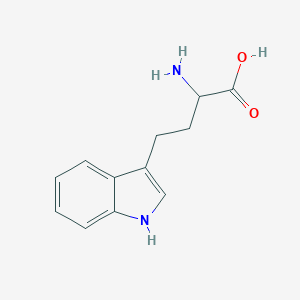
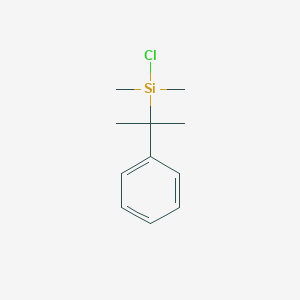
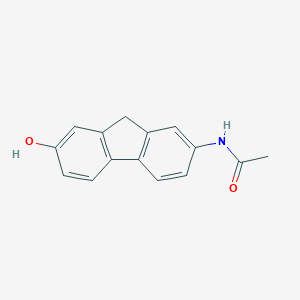
![[4-[[5-(Carboxymethyl)-2-hydroxyphenyl]diazenyl]phenyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B43806.png)
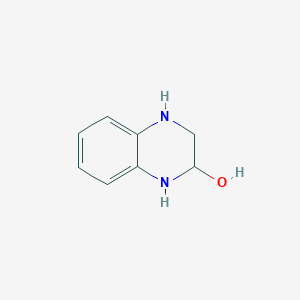

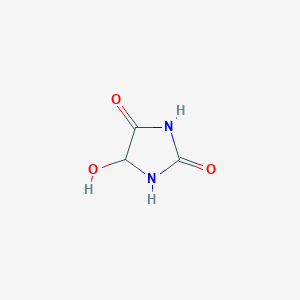
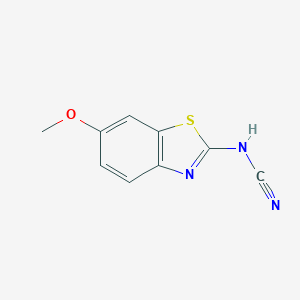
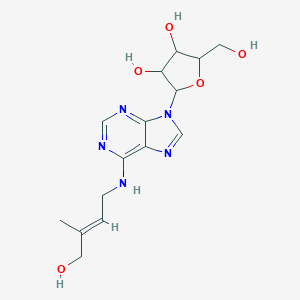
![9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B43819.png)

